

The Discovery and Seminal Characterization of Lysozyme C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

[Get Quote](#)

Abstract

This technical guide provides an in-depth exploration of the discovery and history of **Lysozyme C**, an enzyme that has played a pivotal role in the fields of biochemistry and immunology. Beginning with its serendipitous discovery by Sir Alexander Fleming in 1922, we trace the key milestones in its scientific journey. This document details the early experimental protocols for its detection and purification, presents the initial quantitative characterizations of the enzyme, and culminates with the landmark elucidation of its three-dimensional structure by David Chilton Phillips in 1965. The guide is intended to serve as a comprehensive resource, offering not only historical context but also a detailed look at the foundational methodologies that paved the way for our modern understanding of this important enzyme.

Introduction

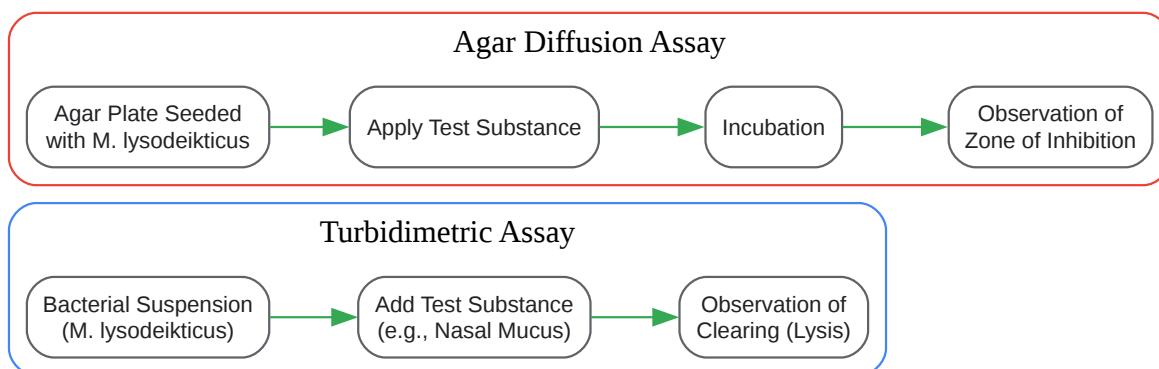
Lysozyme C, also known as muramidase, is a glycoside hydrolase that damages bacterial cell walls by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan.^[1] Its discovery predates that of penicillin and marked a significant step in the study of innate immunity. This guide will delve into the technical details of its discovery and the early, yet crucial, research that defined its basic properties and structure.

The Discovery by Sir Alexander Fleming (1922)

The discovery of lysozyme was a result of a chance observation by Alexander Fleming at St. Mary's Hospital in London.^[2] In late 1921, while suffering from a cold, Fleming applied some of his nasal mucus to a culture plate of bacteria.^[2] He observed that the mucus inhibited the growth of the bacteria in the surrounding area, creating a clear zone.^[2] This bacteriolytic phenomenon was the first indication of a naturally occurring antimicrobial agent in bodily fluids.

Fleming named the substance "lysozyme," a combination of "lyso" (from lysis, meaning to dissolve) and "zyme" (from enzyme).^{[2][3]} He published his findings in the May 1, 1922 issue of the Proceedings of the Royal Society B: Biological Sciences in a paper titled "On a remarkable bacteriolytic element found in tissues and secretions."^{[2][3]} In this publication, he described the substance's presence in various tissues and secretions and its ability to rapidly dissolve certain bacteria.^[3] He identified the particularly susceptible bacterium as *Micrococcus lysodeikticus* (now known as *Micrococcus luteus*).^[2]

Further investigations by Fleming and his colleague V.D. Allison, published in the British Journal of Experimental Pathology in October 1922, expanded on these initial findings.^[4] They documented the presence of lysozyme in a wide range of biological materials, including egg whites, which would become a primary source for its isolation.^[2]


Early Experimental Protocols

The methodologies employed by Fleming and his contemporaries were foundational to the study of enzymology and microbiology.

Fleming's primary method for detecting and semi-quantifying lysozyme activity was a turbidimetric assay and an agar diffusion assay.

- Turbidimetric Assay:
 - A dense suspension of *Micrococcus lysodeikticus* was prepared in a saline solution, resulting in a milky-yellow appearance.
 - A small volume of the test substance (e.g., diluted nasal mucus, tears, or egg white) was added to the bacterial suspension.
 - The lytic activity was observed as a rapid clearing of the suspension, often within minutes. The rate of clearing provided a qualitative measure of the **lysozyme** concentration.

- Agar Diffusion Assay:
 - An agar plate was uniformly seeded with a culture of *Micrococcus lysodeikticus*.
 - A small amount of the substance to be tested was placed on the surface of the agar.
 - The plate was incubated, and the presence of lysozyme was indicated by a clear zone of no bacterial growth around the test substance. The diameter of this zone of inhibition was proportional to the concentration of the enzyme.

[Click to download full resolution via product page](#)

Caption: Fleming's bacteriolytic assays.

Fleming's initial attempts at purifying lysozyme were rudimentary but laid the groundwork for future methods. He noted that **lysozyme** could be adsorbed by substances like charcoal and cellulose.^[5] Later, more systematic approaches were developed.

- Adsorption Chromatography (Early 1930s-1940s):
 - A solution containing lysozyme (e.g., diluted egg white) was passed through a column packed with an adsorbent material.
 - The lysozyme would bind to the matrix.
 - The column was washed to remove unbound impurities.

- The lysozyme was then eluted by changing the pH or salt concentration of the buffer.

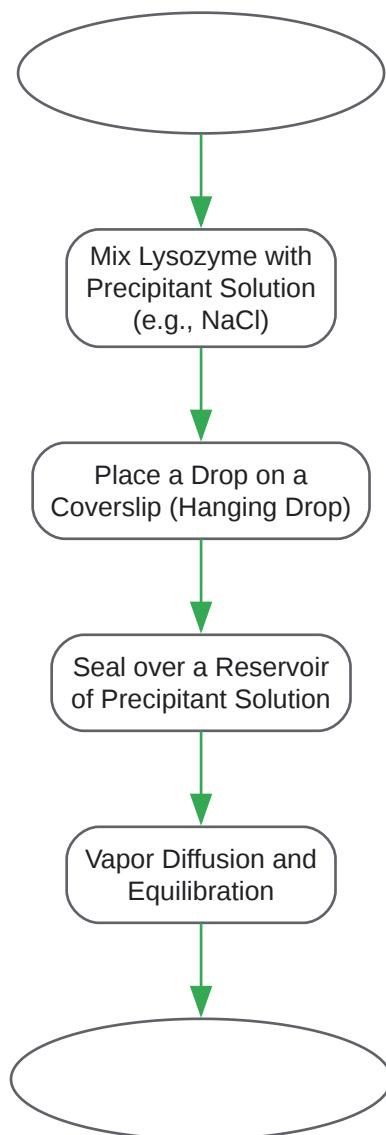
Quantitative Characterization of Lysozyme C

Following its discovery, researchers began to quantify the physical and chemical properties of lysozyme.

Property	Early Reported Value (approx.)	Modern Value	Method (Early)
Molecular Weight	~15 kDa	14.3 kDa	Ultracentrifugation, Osmotic Pressure
Isoelectric Point (pI)	~11	11.35	Isoelectric precipitation, Early electrophoresis
Optimal pH	4.0-5.0	9.2 (activity), 4.0-5.0 (stability)	Activity assays at various pH
Optimal Temperature	40-50 °C	~40 °C	Activity assays at various temperatures

Table 1: Early and modern quantitative data for Hen Egg White Lysozyme (HEWL).

The Elucidation of the Three-Dimensional Structure by David Chilton Phillips (1965)

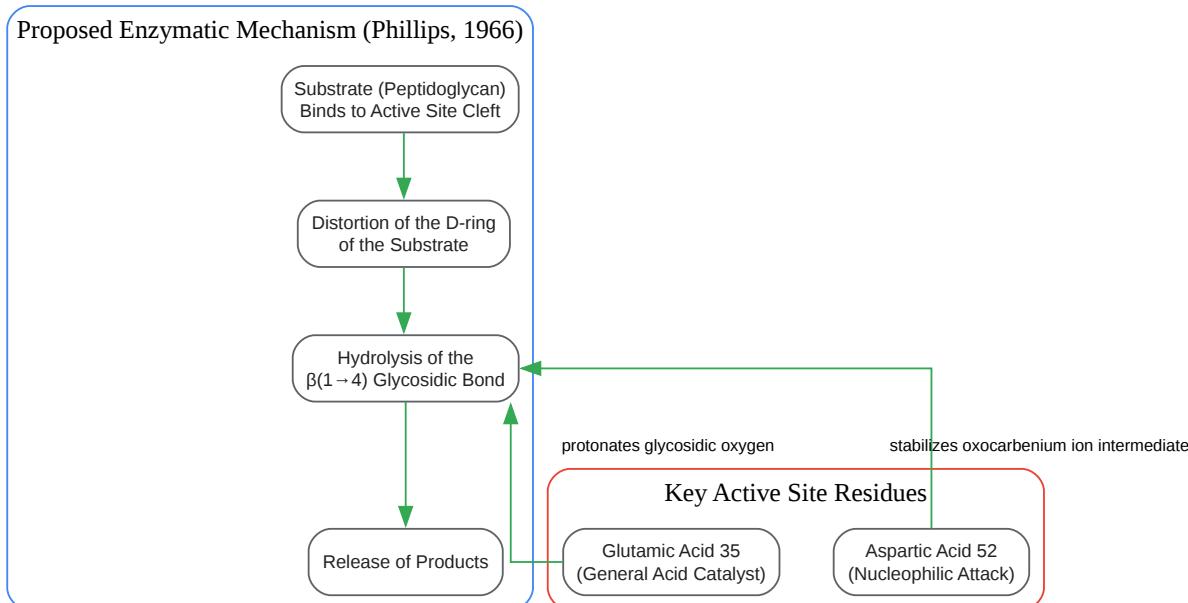

A monumental leap in the understanding of **lysozyme** came in 1965 when David Chilton Phillips and his team at the Royal Institution in London solved its three-dimensional structure using X-ray crystallography.^{[6][7]} This was the first enzyme structure to be determined at high resolution (2 Å), a landmark achievement in structural biology.^{[6][7]} The work was published in *Nature* in a paper titled "Structure of hen egg-white lysozyme. A three-dimensional Fourier synthesis at 2 Angstrom resolution."^[8]

Experimental Protocol: X-ray Crystallography of Lysozyme

The determination of the lysozyme structure was a meticulous process involving several key steps.

High-quality crystals of hen egg white lysozyme were essential for X-ray diffraction.

- Protein Source: Lysozyme was purified from hen egg whites.
- Crystallization Method: The hanging drop vapor diffusion method was commonly used.
- Conditions:
 - Precipitant: Sodium chloride (NaCl) was a common precipitant.
 - Buffer: Sodium acetate buffer at a pH of around 4.5.
 - Temperature: Crystals were typically grown at room temperature.
 - Protein Concentration: A concentrated solution of lysozyme was used.


[Click to download full resolution via product page](#)

Caption: **Lysozyme** crystallization workflow.

- Data Collection: The **lysozyme** crystals were exposed to a beam of X-rays. The diffraction pattern of the X-rays was recorded on photographic film.[9]
- Phase Problem: A major challenge was the "phase problem," where the phase information of the diffracted X-rays is lost. Phillips's group overcame this by using the method of isomorphous replacement with heavy-atom derivatives.[9] This involved soaking the **lysozyme** crystals in solutions containing heavy atoms (e.g., mercury or uranium), which

would bind to specific sites on the protein. The differences in the diffraction patterns between the native and heavy-atom-derivatized crystals allowed for the calculation of the phases.

- **Electron Density Map and Model Building:** Once the phases were determined, a three-dimensional electron density map of the lysozyme molecule was calculated.[9] The team then built a physical model of the protein by fitting the known amino acid sequence into the electron density map.[9]

[Click to download full resolution via product page](#)

Caption: Phillips' proposed mechanism of lysozyme action.

The resulting structure revealed a compact, globular protein with a prominent cleft, which was identified as the active site where the bacterial cell wall substrate binds.[6] This structural information allowed Phillips to propose a detailed mechanism for lysozyme's catalytic action, which has largely stood the test of time.[6]

Conclusion

The journey of **Lysozyme C** from a chance discovery in nasal mucus to the first enzyme to have its three-dimensional structure elucidated is a testament to the power of observation and the relentless pursuit of scientific understanding. The foundational experimental work of Fleming and the groundbreaking structural biology of Phillips and his team have not only provided a deep understanding of this particular enzyme but have also laid the groundwork for countless subsequent discoveries in enzymology, immunology, and drug development. This guide has aimed to provide a detailed technical overview of these pivotal moments in the history of lysozyme research, offering valuable insights for today's scientists and researchers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. recursosbioquimica.es [recursosbioquimica.es]
- 2. Alexander Fleming - Wikipedia [en.wikipedia.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Observations on a Bacteriolytic Substance (“Lysozyme”) Found in Secretions and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Lysozyme - Wikipedia [en.wikipedia.org]
- 7. Enzyme - Wikipedia [en.wikipedia.org]
- 8. moodle2.units.it [moodle2.units.it]
- 9. crystallography.org.uk [crystallography.org.uk]
- To cite this document: BenchChem. [The Discovery and Seminal Characterization of Lysozyme C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576136#discovery-and-history-of-lysozyme-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com